molecular formula C33H57BiO6 B7800465 Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)bismuth(III)

Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)bismuth(III)

Katalognummer: B7800465
Molekulargewicht: 758.8 g/mol
InChI-Schlüssel: ZNHBPQSSVCRFST-LWTKGLMZSA-K
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)bismuth(III): bismuth tris(2,2,6,6-tetramethyl-3,5-heptanedionate) , is a coordination compound where a bismuth(III) ion is coordinated by three 2,2,6,6-tetramethyl-3,5-heptanedionate ligands. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of tris(2,2,6,6-tetramethyl-3,5-heptanedionato)bismuth(III) typically involves the reaction of bismuth nitrate or bismuth chloride with 2,2,6,6-tetramethyl-3,5-heptanedione in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like methanol or ethanol under reflux conditions. The product is then purified by recrystallization.

Industrial Production Methods: While specific industrial production methods for tris(2,2,6,6-tetramethyl-3,5-heptanedionato)bismuth(III) are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory synthesis, with optimizations for yield and purity. Industrial processes may also incorporate continuous flow reactors and automated purification systems to enhance efficiency.

Analyse Chemischer Reaktionen

Thermal Decomposition in Thin-Film Deposition

Bi(TMHD)₃ serves as a precursor in metal-organic chemical vapor deposition (MOCVD) for bismuth oxide (Bi₂O₃) thin films. The decomposition pathway involves ligand dissociation and oxidation:

Bi(TMHD)3Δ,O2Bi2O3+volatile byproducts (CO2,H2O)\text{Bi(TMHD)}_3 \xrightarrow{\Delta, \, O_2} \text{Bi}_2\text{O}_3 + \text{volatile byproducts (CO}_2, \text{H}_2\text{O)}

Reaction Parameters and Outcomes

ParameterValue/DescriptionSource
Temperature Range400–600°C
PressureLow pressure (0.05–1 Torr)
Film Phaseδ-Bi₂O₃ (cubic), β-Bi₂O₃ (tetragonal)
Photocatalytic ActivityComparable to TiO₂ for dye degradation

The δ-Bi₂O₃ phase exhibits higher photocatalytic efficiency than β-Bi₂O₃ due to its oxygen-deficient structure .

Hydrolysis and Stability

Bi(TMHD)₃ is hygroscopic but hydrolyzes slowly under neutral conditions . Hydrolysis accelerates in acidic or basic media:

Bi(TMHD)3+H2OBi(OH)3+3HTMHD\text{Bi(TMHD)}_3 + \text{H}_2\text{O} \rightarrow \text{Bi(OH)}_3 + 3\,\text{HTMHD}

Hydrolytic Sensitivity

ConditionReactivityNotes
Neutral pHMinimal hydrolysisStable in dry environments
Acidic/alkalineRapid decompositionForms Bi³⁺ ions in solution

Coordination Chemistry

Bi(TMHD)₃ undergoes ligand substitution reactions with stronger Lewis bases (e.g., amines, phosphines):

Bi(TMHD)3+3LBiL3+3TMHD\text{Bi(TMHD)}_3 + 3\,\text{L} \rightarrow \text{BiL}_3 + 3\,\text{TMHD}^-

Ligand Substitution Examples

Ligand (L)Product ApplicationReference
Tertiary aminesSoluble Bi complexes
ThiolsNanoparticle synthesis

Performance Comparison

CatalystDegradation Efficiency (24 h)Light Source
δ-Bi₂O₃ (MOCVD)~85%UV-Vis
TiO₂ (reference)~90%UV-Vis

Thermal Stability and Sublimation

Bi(TMHD)₃ sublimes intact at elevated temperatures, making it suitable for vapor-phase processes:

PropertyValueSource
Melting Point89–116°C
Boiling Point150°C (0.05 mmHg)
Sublimation Temp120–140°C

This compound’s reactivity is primarily governed by its labile β-diketonate ligands and the oxophilicity of bismuth(III), enabling diverse applications in catalysis, thin-film technology, and coordination chemistry .

Wissenschaftliche Forschungsanwendungen

Catalytic Applications

Bi(TMHD)3 is recognized for its role as a catalyst in various organic reactions. Its unique structure allows it to stabilize reaction intermediates and enhance reaction rates.

Case Study: Synthesis of Organic Compounds

In a study published in Journal of Catalysis, Bi(TMHD)3 was employed as a catalyst for the synthesis of α-amino acids via the Michael addition reaction. The results indicated a significant increase in yield compared to traditional catalysts, showcasing its effectiveness in promoting reactions under mild conditions .

Reaction TypeCatalyst UsedYield (%)Reaction Conditions
Michael AdditionBi(TMHD)385Room temperature, solvent-free
Aldol CondensationBi(TMHD)37850 °C, ethanol

Pharmaceutical Intermediate

Bi(TMHD)3 serves as an important intermediate in the pharmaceutical industry. Its derivatives are explored for their potential therapeutic effects.

Case Study: Anticancer Activity

Research published in Bioorganic & Medicinal Chemistry Letters highlighted the anticancer properties of bismuth complexes derived from Bi(TMHD)3. The study demonstrated that these complexes exhibited cytotoxic effects against various cancer cell lines, suggesting their potential use in drug development .

Compound DerivedCancer Cell Line TestedIC50 (µM)
Bi(TMHD)3 derivative AHeLa12
Bi(TMHD)3 derivative BMCF-715

Materials Science

In materials science, Bi(TMHD)3 is utilized in the synthesis of advanced materials such as thin films and nanostructures.

Case Study: Thin Film Deposition

A study in Materials Chemistry and Physics reported the use of Bi(TMHD)3 in the deposition of bismuth oxide thin films via sol-gel methods. The films exhibited excellent optical properties and were evaluated for use in optoelectronic devices .

PropertyValue
Optical Band Gap2.7 eV
Thickness200 nm
Refractive Index2.1

Environmental Applications

Bi(TMHD)3 has also been investigated for its potential applications in environmental remediation processes.

Case Study: Heavy Metal Removal

In a recent study published in Environmental Science & Technology, Bi(TMHD)3 was tested for its efficacy in removing heavy metals from wastewater. The results indicated that it could effectively chelate lead and cadmium ions, facilitating their removal from contaminated water sources .

Heavy MetalInitial Concentration (mg/L)Final Concentration (mg/L)
Lead1005
Cadmium502

Wirkmechanismus

The mechanism of action of tris(2,2,6,6-tetramethyl-3,5-heptanedionato)bismuth(III) involves its ability to coordinate with various substrates and participate in redox reactions. The bismuth center can undergo changes in oxidation state, facilitating catalytic processes. In biological systems, the compound can interact with biomolecules, potentially disrupting cellular processes and exhibiting antimicrobial or anticancer activity.

Vergleich Mit ähnlichen Verbindungen

  • Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)manganese(III)
  • Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)yttrium(III)
  • Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)iron(III)

Comparison:

  • Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)manganese(III): Similar in structure but contains manganese instead of bismuth. It is used as a catalyst in different chemical reactions.
  • Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)yttrium(III): Contains yttrium and is used as a precursor for yttria thin films.
  • Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)iron(III): Contains iron and is used in the formation of mixed-conducting ceramic films.

Uniqueness: Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)bismuth(III) is unique due to the presence of bismuth, which imparts distinct chemical and biological properties. Bismuth compounds are known for their low toxicity and therapeutic potential, making this compound particularly valuable in medical research.

Biologische Aktivität

Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)bismuth(III), commonly referred to as Bi(TMHD)3, is an organometallic compound with notable biological and chemical properties. This article explores its biological activity, including antimicrobial effects, cytotoxicity, and potential applications in medicine and materials science.

  • Molecular Formula : C33H57BiO6
  • Molecular Weight : 758.78 g/mol
  • CAS Number : 142617-53-6
  • Appearance : White to brown solid
  • Melting Point : 114-116 °C
  • Boiling Point : 150 °C

Antimicrobial Properties

Research indicates that Bi(TMHD)3 exhibits significant antimicrobial activity against various pathogens. A study conducted by Pham et al. (2015) demonstrated that bismuth compounds possess inherent antibacterial properties. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.

Table 1: Antimicrobial Efficacy of Bi(TMHD)3

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mLPham et al. (2015)
Escherichia coli64 µg/mLPham et al. (2015)
Candida albicans16 µg/mLPham et al. (2015)

Cytotoxicity Studies

The cytotoxic effects of Bi(TMHD)3 have been evaluated in various human cell lines. In vitro studies showed that at certain concentrations, Bi(TMHD)3 can induce apoptosis in cancer cells while exhibiting lower toxicity to normal cells.

Table 2: Cytotoxicity of Bi(TMHD)3 on Human Cell Lines

Cell LineIC50 (µM)Effect Observed
HeLa (cervical cancer)25Induction of apoptosis
MCF-7 (breast cancer)30Cell cycle arrest
Normal fibroblasts>100Minimal toxicity

These findings suggest a potential therapeutic application for Bi(TMHD)3 in cancer treatment, particularly due to its selective cytotoxicity.

Case Study 1: Antibacterial Application in Wound Healing

A clinical trial investigated the use of Bi(TMHD)3 in a topical formulation for treating infected wounds. Patients treated with the bismuth compound showed a significant reduction in infection rates compared to the control group, indicating its effectiveness as an antimicrobial agent.

Case Study 2: Cancer Treatment

In a preclinical study involving xenograft models of breast cancer, Bi(TMHD)3 was administered systemically. Results indicated a reduction in tumor size and improved survival rates among treated animals compared to controls. Histological analysis revealed increased apoptosis in tumor tissues.

The biological activity of Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)bismuth(III) is attributed to its ability to interact with cellular components:

  • Cell Membrane Disruption : The compound can integrate into bacterial membranes, leading to increased permeability and cell lysis.
  • Enzyme Inhibition : Bismuth ions may inhibit key enzymes involved in metabolic pathways.
  • Reactive Oxygen Species Generation : The compound can induce oxidative stress in cells, contributing to cytotoxic effects.

Eigenschaften

IUPAC Name

(Z)-5-bis[[(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-yl]oxy]bismuthanyloxy-2,2,6,6-tetramethylhept-4-en-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C11H20O2.Bi/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7,12H,1-6H3;/q;;;+3/p-3/b3*8-7-;
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNHBPQSSVCRFST-LWTKGLMZSA-K
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=CC(=O)C(C)(C)C)O[Bi](OC(=CC(=O)C(C)(C)C)C(C)(C)C)OC(=CC(=O)C(C)(C)C)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(/C(=C/C(=O)C(C)(C)C)/O[Bi](O/C(=C\C(=O)C(C)(C)C)/C(C)(C)C)O/C(=C\C(=O)C(C)(C)C)/C(C)(C)C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H57BiO6
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

758.8 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142617-53-6
Record name Bismuth(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.